molecular formula C10H13Cl2N B1666040 N,N-Bis(2-chloroethyl)aniline CAS No. 553-27-5

N,N-Bis(2-chloroethyl)aniline

Cat. No. B1666040
CAS RN: 553-27-5
M. Wt: 218.12 g/mol
InChI Key: ROSJKFFLIXTTAW-UHFFFAOYSA-N
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Description

“N,N-Bis(2-chloroethyl)aniline” is a chemical compound with the molecular formula C10H13Cl2N . It is used in the analysis process for epoxy resins like N,N-diglycidylaniline, which is important for understanding resin impurities and formation mechanisms.


Synthesis Analysis

The anticancer drug N,N‐Bis‐(2‐Chloroethyl)Aniline (BCA) is a synthetic nitrogen mustard derivative and acts by alkylating the N7 nitrogen of a guanine residue in one or both strands of DNA molecule . This alkylating leads to cross‐linkages between guanine residue in the DNA Chains and/or depurination that facilitates DNA strands breakage .


Molecular Structure Analysis

The molecular weight of “N,N-Bis(2-chloroethyl)aniline” is 218.13 . The InChI key for this compound is ROSJKFFLIXTTAW-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N,N-Bis(2-chloroethyl)aniline” is an alkylating agent . The compound is a precursor to several cationic azo dyes via reaction of the chloroethyl group with tertiary amines or pyridine followed by azo coupling .


Physical And Chemical Properties Analysis

“N,N-Bis(2-chloroethyl)aniline” has a melting point of 45°C and a boiling point of 164°C at 14 mmHg . The density is approximately 1.2431 (rough estimate) and the refractive index is estimated to be 1.6300 . It is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Magnetic Nanoparticle-Based Delivery System for Brain Tumor Treatment

N,N-Bis(2-chloroethyl)aniline derivatives have been used in the development of magnetic nanoparticle-based drug delivery systems. Specifically, this method enhances the therapeutic capacity and thermal stability of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a compound used in brain tumor treatment. Magnetic nanoparticles coated with a specific polymer showed superparamagnetic properties, allowing for targeted drug delivery to tumor sites, potentially reducing chemotherapy side effects and requiring lower therapeutic doses (Hua et al., 2011).

Antitumor Activity of Homo-Aza-Steroidal Esters

Homo-aza-steroidal esters of N,N-bis(2-chloroethyl)aniline derivatives exhibit significant antitumor activity. The combination of the steroidal structure with the alkylating potential of N,N-bis(2-chloroethyl)aniline derivatives creates a synergistic effect, which could be beneficial in cancer treatment. This research underscores the potential of these compounds in leukemia therapy and their ability to target specific tissues (Catsoulacos & Catsoulacos, 1993).

Synthesis and Chemical Reactions

N,N-Bis(2-chloroethyl)aniline is also a key compound in the synthesis of other chemicals. For example, it has been used in the synthesis of N-phenylpiperazine hydrochloride, an important intermediate in chemical manufacturing. Studies have investigated the optimal conditions for such reactions, contributing to more efficient and less pollutant chemical synthesis processes (Zhou Wen-hua, 2012).

DNA Interaction and Cytotoxicity Analysis

The interaction of N,N-bis(2-chloroethyl)aniline derivatives with DNA and their cytotoxic effects have been extensively studied. This includes comparing the DNA crosslinking ability and sequence selectivity of different aniline mustard derivatives. Such studies are crucial for understanding the mechanisms behind the anticancer properties of these compounds (Sunters et al., 1992).

Safety And Hazards

“N,N-Bis(2-chloroethyl)aniline” is classified as a poison by inhalation, ingestion, and intraperitoneal routes . It is also reported to cause severe skin burns and eye damage . When heated to decomposition, it emits toxic fumes of Cl- and NOx .

properties

IUPAC Name

N,N-bis(2-chloroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSJKFFLIXTTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203820
Record name Aniline mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-chloroethyl)aniline

CAS RN

553-27-5
Record name Aniline mustard
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline mustard
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Record name N,N-Bis(2-chloroethyl)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18429
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Record name Aniline mustard
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ6745Z9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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